molecular formula C6H13O4P B5145132 Methyl [methyl(propan-2-yloxy)phosphoryl]formate

Methyl [methyl(propan-2-yloxy)phosphoryl]formate

Cat. No.: B5145132
M. Wt: 180.14 g/mol
InChI Key: CTDDRUNLWFUXOM-UHFFFAOYSA-N
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Description

Methyl [methyl(propan-2-yloxy)phosphoryl]formate is an organophosphorus compound with the molecular formula C7H17O3P. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. This compound is characterized by the presence of a phosphoryl group bonded to a methyl group and a propan-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl [methyl(propan-2-yloxy)phosphoryl]formate can be synthesized through the reaction of methylphosphonic dichloride with isopropanol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

CH3P(O)Cl2+2C3H7OHCH3P(O)(OC3H7)2+2HCl\text{CH}_3\text{P(O)Cl}_2 + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{P(O)(OC}_3\text{H}_7)_2 + 2 \text{HCl} CH3​P(O)Cl2​+2C3​H7​OH→CH3​P(O)(OC3​H7​)2​+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl [methyl(propan-2-yloxy)phosphoryl]formate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can yield phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propan-2-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Methyl [methyl(propan-2-yloxy)phosphoryl]formate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development, particularly in the synthesis of phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of methyl [methyl(propan-2-yloxy)phosphoryl]formate involves its interaction with various molecular targets. The phosphoryl group can form strong bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The compound can also participate in phosphorylation reactions, altering the function of proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Diisopropyl methylphosphonate: Similar in structure but lacks the formate group.

    Tetraisopropyl methylenediphosphonate: Contains two phosphoryl groups and is used in different applications.

Uniqueness

Methyl [methyl(propan-2-yloxy)phosphoryl]formate is unique due to its specific combination of functional groups, which imparts distinct reactivity and applications compared to other organophosphorus compounds. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

methyl [methyl(propan-2-yloxy)phosphoryl]formate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O4P/c1-5(2)10-11(4,8)6(7)9-3/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDDRUNLWFUXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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